molecular formula C17H16N2O4S B3017692 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 897759-41-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3017692
CAS No.: 897759-41-0
M. Wt: 344.39
InChI Key: VXRMTZFVHKTJPT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities such as anti-cancer, anti-bacterial, and anti-inflammatory properties .

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration under acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and cellular processes. In medicine, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is investigated for its potential as an anti-cancer and anti-inflammatory agent. Industrially, it is used in the development of new materials with specific properties, such as fluorescence and electroluminescence .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can be compared with other benzothiazole derivatives, such as N’-(1,3-benzothiazol-2-yl)-arylamides. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. For example, N’-(1,3-benzothiazol-2-yl)-arylamides have been shown to exhibit significant antibacterial activity .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMTZFVHKTJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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